METHYL 5'-AMINO-6'-CYANO-2'-METHYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Overview
Description
Methyl 5’-amino-1-(2-anilino-2-oxoethyl)-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5’-amino-1-(2-anilino-2-oxoethyl)-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the spiro[indole-thieno[3,2-b]pyran] core, followed by functionalization to introduce the amino, anilino, cyano, and carboxylate groups. Common reagents used in these steps include aniline derivatives, cyanoacetic acid, and various catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5’-amino-1-(2-anilino-2-oxoethyl)-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Methyl 5’-amino-1-(2-anilino-2-oxoethyl)-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 5’-amino-1-(2-anilino-2-oxoethyl)-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5’-amino-1-(2-anilino-2-oxoethyl)-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate: shares similarities with other spiro compounds, such as spiro[indole-pyran] derivatives and spiro[indole-thiophene] analogs.
Anilide derivatives: Compounds containing the anilide functional group, which exhibit similar reactivity and biological activities.
Uniqueness
The uniqueness of methyl 5’-amino-1-(2-anilino-2-oxoethyl)-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 5'-amino-1-(2-anilino-2-oxoethyl)-6'-cyano-2'-methyl-2-oxospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5S/c1-14-20(24(32)34-2)21-22(36-14)26(17(12-27)23(28)35-21)16-10-6-7-11-18(16)30(25(26)33)13-19(31)29-15-8-4-3-5-9-15/h3-11H,13,28H2,1-2H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKPRPIVTDYQNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C3(C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)C(=C(O2)N)C#N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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